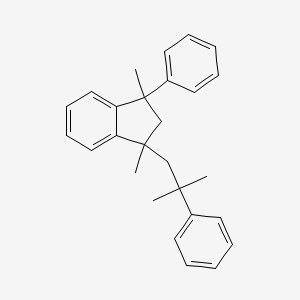










|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[Al+3].[Cl-].[Cl-].[Cl-].O>C1(C)C=CC=CC=1>[CH3:3][C:2]1([CH2:3][C:2]([CH3:1])([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH3:1])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:2]([CH3:7])([C:1]2[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=2)[CH2:3]1 |f:1.2.3.4|
|


|
Name
|
|
|
Quantity
|
300.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1200 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
1.02 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a four-necked 2000 ml-volume flask equipped with a stirring machine, a dropping funnel
|
|
Type
|
CUSTOM
|
|
Details
|
to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution at the completion of the reaction-was colored pale yellow
|
|
Type
|
ADDITION
|
|
Details
|
was gently dropwise added to the reaction system
|
|
Type
|
WASH
|
|
Details
|
Then the organic phase was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
Further the organic phase was subjected to vacuum distillation under a degree of vacuum of 670 Pa and at a temperature
|
|
Type
|
CUSTOM
|
|
Details
|
ranging from 218 to 221° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC(C2=CC=CC=C12)(C1=CC=CC=C1)C)CC(C)(C1=CC=CC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 140 g | |
| YIELD: CALCULATEDPERCENTYIELD | 46.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |